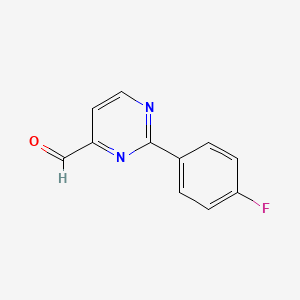

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde (CAS: 944900-53-2) is a fluorinated pyrimidine derivative characterized by a pyrimidine core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a carbaldehyde functional group . Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine enhances lipophilicity, metabolic stability, and binding affinity in drug design, while the aldehyde group serves as a reactive site for further chemical modifications, such as condensations to form Schiff bases or hydrazones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde typically involves the condensation of 4-fluorobenzaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid.

Reduction: 2-(4-Fluorophenyl)pyrimidine-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrimidine Ring

The pyrimidine ring’s substitution pattern significantly influences physicochemical and biological properties. Below is a comparison of 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde with analogous compounds:

Table 1: Structural Comparison of Pyrimidine Derivatives

- Electron-Withdrawing Effects : Fluorine and chlorine substituents increase the pyrimidine ring’s electron deficiency, affecting reactivity. Fluorine’s smaller size and higher electronegativity compared to chlorine reduce steric hindrance while enhancing electronic effects .

- Functional Group Reactivity : The aldehyde group in the target compound offers nucleophilic addition sites, contrasting with the carboxylic acid’s hydrogen-bonding capacity in 2-(2-chlorophenyl)pyrimidine-4-carboxylic acid .

Aryl Group Substitution Patterns

The position and nature of aryl substituents influence molecular planarity and intermolecular interactions:

- 4-Fluorophenyl vs.

- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect increases the aryl ring’s polarity compared to chlorine, impacting solubility and intermolecular interactions .

Crystallographic and Conformational Behavior

Evidence from isostructural compounds (e.g., thiazole derivatives with fluorophenyl groups) reveals that fluorinated aryl rings often adopt perpendicular orientations relative to the heterocyclic core, reducing steric clashes and stabilizing crystal packing . Similar behavior is anticipated for this compound, though experimental crystallographic data would be required for confirmation.

Biological Activity

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and antimicrobial properties based on diverse research findings.

1. Chemical Structure and Properties

The structure of this compound can be described as a pyrimidine derivative with a fluorophenyl group at the 2-position and an aldehyde functional group at the 4-position. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound.

2. Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

- Inhibition of COX Enzymes:

A study reported that several pyrimidine derivatives showed promising results in inhibiting COX-1 and COX-2 enzymes, with IC50 values indicating their potency. For instance, compounds with similar structures exhibited IC50 values against COX-1 ranging from 19.45 μM to 28.39 μM and against COX-2 from 23.8 μM to 42.1 μM .

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |

| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

3. Cytotoxic Activity

The cytotoxic effects of pyrimidine derivatives have also been explored extensively, particularly against various cancer cell lines.

- Cell Viability Studies:

Research indicated that certain derivatives, including those related to this compound, demonstrated significant cytotoxicity against cancer cell lines such as HeLa and AGS with calculated IC50 values of approximately 32.21 µM for AGS and varying results for A172 cells .

| Cell Line | IC50 (µM) |

|---|---|

| A172 | 63.385 |

| AGS | 32.210 |

4. Antimicrobial Activity

Antimicrobial properties of compounds related to pyrimidines have been documented, showcasing their potential in treating infections.

- Comparison with Reference Drugs:

Studies have shown that certain derivatives possess notable antibacterial and antifungal activities when compared to standard antibiotics like Ampicillin and Vancomycin . The presence of electron-donating groups significantly enhances their antimicrobial efficacy.

5. Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds.

- Key Findings:

6. Case Studies

Several case studies have highlighted the promising biological activities of pyrimidine derivatives:

- A study involving a series of synthesized pyrimidines reported that compounds with a similar structure to this compound exhibited significant inhibition of tumor growth in vivo models.

- Another investigation focused on the structural modifications leading to enhanced cytotoxicity against various cancer cell lines, emphasizing the importance of substituent positioning on the pyrimidine ring .

7. Conclusion

The compound this compound demonstrates notable biological activities, particularly in anti-inflammatory, cytotoxic, and antimicrobial domains. Continued research into its structure-activity relationships will be essential for developing more effective therapeutic agents based on this scaffold.

Properties

CAS No. |

944900-53-2 |

|---|---|

Molecular Formula |

C11H7FN2O |

Molecular Weight |

202.18 g/mol |

IUPAC Name |

2-(4-fluorophenyl)pyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C11H7FN2O/c12-9-3-1-8(2-4-9)11-13-6-5-10(7-15)14-11/h1-7H |

InChI Key |

KDUBATDAKHQEQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)C=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.